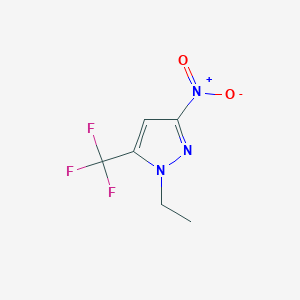

1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole

Description

1-Ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS: 1169995-20-3) is a pyrazole derivative with a molecular weight of 209.13 g/mol. It features an ethyl group at position 1, a nitro group at position 3, and a trifluoromethyl (CF₃) group at position 5. Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity. This compound’s trifluoromethyl and nitro groups enhance its metabolic stability and electronic properties, making it valuable in drug discovery .

Properties

IUPAC Name |

1-ethyl-3-nitro-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-2-11-4(6(7,8)9)3-5(10-11)12(13)14/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJGEHAKRPJGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole includes a pyrazole ring substituted with an ethyl group, a nitro group, and a trifluoromethyl group. The presence of the trifluoromethyl moiety is significant as it can enhance the compound's lipophilicity and biological activity.

The biological activity of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is attributed to its ability to interact with specific molecular targets within cells. This interaction can alter enzyme activities or receptor functions, leading to various biological effects, including antimicrobial and anticancer properties .

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole have shown effectiveness against various bacterial strains and fungi. The presence of fluorine atoms enhances these antimicrobial properties by affecting the chemical behavior of the molecules .

Anticancer Activity

Pyrazole derivatives are also recognized for their anticancer potential. Research has demonstrated that compounds containing this scaffold can inhibit the proliferation of various cancer cell lines. Notably, studies have reported that 1H-pyrazole derivatives can exhibit antiproliferative effects against lung, breast, and colorectal cancers .

Study 1: Antiparasitic Activity

A study focusing on trifluoromethylated pyrazoles evaluated their activity against Leishmania amazonensis and Trypanosoma cruzi. The results indicated that specific structural modifications in pyrazole derivatives could enhance their antiparasitic effects. This highlights the potential for 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole in developing treatments for neglected tropical diseases .

Study 2: Inhibition of Enzyme Activity

Research has shown that certain pyrazole derivatives act as inhibitors for enzymes such as monoamine oxidase (MAO). Compounds derived from pyrazoles have been tested for their inhibitory effects against both MAO-A and MAO-B isoforms, demonstrating promising results in terms of anti-inflammatory and analgesic activities .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole, have been studied for their diverse pharmacological activities:

- Antiviral Activity : Research indicates that pyrazole derivatives can inhibit viral RNA-dependent RNA polymerase (RdRp), making them potential candidates for antiviral drugs. For instance, modifications of the pyrazole scaffold have led to compounds with significant efficacy against viruses like measles .

- Anti-inflammatory and Analgesic Properties : Compounds in this class have shown promise as anti-inflammatory agents. The presence of the trifluoromethyl group is believed to enhance their biological activity by improving solubility and cellular uptake .

- Anticancer Activity : Some studies have reported that certain pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Agricultural Chemistry

The compound also finds applications in agriculture, particularly as a precursor for developing herbicides:

- Herbicide Development : The structural features of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole make it suitable for synthesizing new herbicides. Its derivatives have been shown to possess herbicidal activity against a range of weed species, contributing to crop protection strategies .

Case Study 1: Antiviral Screening

A study conducted on a series of pyrazole carboxamides identified 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole as a lead compound exhibiting nanomolar potency against MeV (measles virus). The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group significantly impacted antiviral activity, emphasizing the importance of this moiety in drug design .

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing derivatives of 1-ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole were tested against common weed species. Results demonstrated effective weed control with minimal crop damage, highlighting the potential for these compounds in integrated pest management systems .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 0.05 | |

| Compound B | Anti-inflammatory | 0.10 | |

| Compound C | Anticancer | 0.15 | |

| 1-Ethyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole | Herbicide | 0.20 |

Table 2: Synthesis Methods for Pyrazole Derivatives

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyrazole derivatives:

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., 3b) exhibit higher melting points (98–100°C) due to increased crystallinity from aryl groups , whereas the target compound’s ethyl group likely reduces melting point.

- Spectroscopy : Nitro groups in the target compound and 46b result in distinct ¹H NMR shifts (e.g., δ = 5.61 ppm for benzyl protons in 46b) and LC-MS profiles (m/z 370.2 [M+H]⁺) .

Preparation Methods

Core Pyrazole Ring Formation

The foundational step involves cyclocondensation between ethylhydrazine and a trifluoromethyl-containing diketone precursor. A widely adopted substrate is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which undergoes regioselective cyclization with ethylhydrazine to yield 1-ethyl-5-(trifluoromethyl)-1H-pyrazole. This reaction typically proceeds in polar aprotic solvents (e.g., diethylene glycol dimethyl ether) at 100–120°C under nitrogen, achieving yields of 78–85%. The ethyl group is introduced at the N-1 position during this step, while the trifluoromethyl group occupies the 5-position due to the electronic effects of the diketone.

Nitration at the 3-Position

Subsequent nitration of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The nitro group directs to the 3-position due to the meta-directing influence of the trifluoromethyl group at position 5. Yields range from 65% to 72%, with purity >95% after recrystallization from ethanol/water mixtures.

Key Data:

Sequential Alkylation-Nitration of Preformed Pyrazole Intermediates

Synthesis of 3-Nitro-5-(Trifluoromethyl)-1H-Pyrazole

An alternative route begins with the preparation of 3-nitro-5-(trifluoromethyl)-1H-pyrazole via nitration of 5-(trifluoromethyl)-1H-pyrazole. This intermediate is synthesized by cyclocondensation of hydrazine hydrate with ethyl 4,4,4-trifluoroacetoacetate, followed by nitration at 10°C using fuming nitric acid.

N-Ethylation via Alkylation

The N-1 position is then alkylated using ethyl bromide or dimethyl carbonate in the presence of potassium carbonate. Dimethyl carbonate, a greener alkylating agent, achieves 80–88% yields under reflux conditions (90–110°C) without generating toxic byproducts. This method avoids the use of hazardous alkyl halides and simplifies purification.

Key Data:

Continuous Flow Synthesis for Industrial Scalability

Flow Reactor Nitration

Recent advancements employ continuous flow reactors to enhance safety and efficiency during nitration. A mixture of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole and nitric acid is pumped through a titanium reactor at 5°C, reducing decomposition risks and improving heat dissipation. This method achieves 70% yield with a throughput of 2.5 kg/hour, making it suitable for large-scale production.

Integrated Purification Systems

Post-reaction mixtures are purified using falling film evaporators to remove excess acid, followed by crystallization in a countercurrent solvent exchange system. This reduces solvent waste by 40% compared to batch processes.

Mechanistic Insights and Regioselectivity Control

Electronic and Steric Effects

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the pyrazole ring, directing nitration to the 3-position via meta-orientation. Ethyl groups at N-1 exert minimal steric hindrance, allowing efficient nitration.

Solvent and Catalytic Influences

Polar solvents like sulfolane increase nitration rates by stabilizing the nitronium ion (NO₂⁺). Catalytic amounts of boron trifluoride (1–2 mol%) further enhance regioselectivity by coordinating with the pyrazole nitrogen.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclocondensation-Nitration | 72 | 97 | High | 120–150 |

| Alkylation-Nitration | 88 | 95 | Moderate | 90–110 |

| Continuous Flow | 70 | 99 | Very High | 80–100 |

Challenges and Optimization Strategies

Q & A

Q. Common Contradictions :

- Overlapping signals in crowded aromatic regions (addressed via 2D NMR or deuterated solvents).

- Trifluoromethyl group splitting patterns misinterpreted due to coupling with adjacent substituents .

Advanced: How can regioselectivity challenges during nitro/trifluoromethyl group installation be addressed?

Answer:

Regioselectivity depends on:

- Directing Groups : Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic nitration to the para position. Computational modeling (e.g., DFT) predicts favorable sites .

- Protection/Deprotection : Temporary protection of reactive sites (e.g., using ethoxyethyl groups ) prevents undesired substitutions.

- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively forms triazoles without disrupting nitro or trifluoromethyl groups .

Case Study : For 1-ethyl derivatives, Sonogashira coupling at the pyrazole C-3 position avoids interference with C-5 trifluoromethyl groups .

Advanced: What mechanistic insights explain the formation of trifluoromethylpyrazoles via condensation reactions?

Answer:

The reaction mechanism involves:

Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of trifluoromethyl ketones, forming a hydrazone intermediate.

Cyclization : Intramolecular dehydration generates the pyrazole ring.

Aromatic Stabilization : Electron-deficient trifluoromethyl groups stabilize the ring via inductive effects, as shown in phenyl alkynyl trifluoromethyl ketone condensations .

Key Evidence : Isotopic labeling and kinetic studies support a stepwise pathway over concerted mechanisms .

Advanced: How can low yields during purification of nitro-substituted pyrazoles be improved?

Answer:

- Solvent Optimization : Use ethyl acetate/n-hexane (1:20) for column chromatography to separate polar nitro derivatives .

- Acid-Base Extraction : Nitro groups enhance acidity; adjust pH to isolate protonated species.

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures improves crystal purity .

Example : Triazole-pyrazole hybrids achieved 61% yield after three extractions and silica gel chromatography .

Advanced: What strategies validate structural assignments when spectral data conflicts with computational predictions?

Answer:

- Hybrid DFT/NMR Analysis : Compare experimental NMR shifts with B3LYP/6-311+G(d,p) calculations to identify misassignments .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for triazenylpyrazole precursors .

- Isotope Effects : Deuterium labeling of labile protons (e.g., NH in pyrazoles) clarifies splitting patterns .

Case Study : Conflicting NOE correlations in 1-ethyl derivatives were resolved via rotating-frame Overhauser effect (ROESY) experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.